tert-Butyl 7-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate
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Overview
Description
tert-Butyl 7-oxo-2-oxa-5-azabicyclo[222]octane-5-carboxylate is a bicyclic compound that contains nitrogen and oxygen heteroatoms
Preparation Methods
The synthesis of tert-Butyl 7-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the cyclization of a precursor compound in the presence of a base and a suitable solvent. The reaction conditions, such as temperature and reaction time, are optimized to achieve high yields and purity of the desired product .
Chemical Reactions Analysis
tert-Butyl 7-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen or oxygen atoms in the bicyclic ring system.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
tert-Butyl 7-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and biological pathways.
Industry: The compound can be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of tert-Butyl 7-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
tert-Butyl 7-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate can be compared with other similar compounds, such as:
tert-Butyl 5-oxo-2-azabicyclo[2.2.2]octane-2-carboxylate: This compound has a similar bicyclic structure but lacks the oxygen atom in the ring system.
tert-Butyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate: This compound has a different ring size and arrangement of heteroatoms.
The uniqueness of this compound lies in its specific arrangement of nitrogen and oxygen atoms within the bicyclic ring system, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C11H17NO4 |
---|---|
Molecular Weight |
227.26 g/mol |
IUPAC Name |
tert-butyl 7-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate |
InChI |
InChI=1S/C11H17NO4/c1-11(2,3)16-10(14)12-5-9-8(13)4-7(12)6-15-9/h7,9H,4-6H2,1-3H3 |
InChI Key |
XAKFNBMGEKXKFZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2C(=O)CC1CO2 |
Origin of Product |
United States |
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